2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of imidazolidinone, thiazole, and methoxyphenyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core imidazolidinone structureCommon reagents used in these reactions include anhydrous aluminum chloride, dimethylformamide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The imidazolidinone ring can be reduced to form dihydroimidazolidinone derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the imidazolidinone ring can produce dihydroimidazolidinone derivatives .
Scientific Research Applications
2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and imidazolidinone derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
What sets 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H20N4O4S/c1-11-10-27-17(19-11)21-15(23)9-14-16(24)22(18(25)20-14)8-7-12-3-5-13(26-2)6-4-12/h3-6,10,14H,7-9H2,1-2H3,(H,20,25)(H,19,21,23) |
InChI Key |
AITUFFJMFOHXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2C(=O)N(C(=O)N2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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